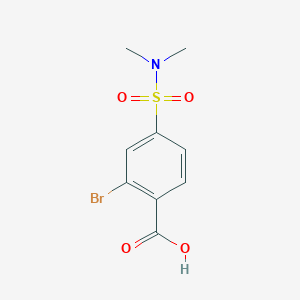

2-Bromo-4-(dimethylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-(dimethylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(dimethylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSQLWDGLWDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide

Executive Summary

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS 1825545-13-8) represents a critical orthogonal scaffold in medicinal chemistry. Its value lies in its dual-functional nature: it possesses a sterically congested carboxylic acid core modulated by an ortho-bromine atom, alongside a para-positioned dimethylsulfamoyl motif.

For drug development professionals, this molecule is not merely an intermediate; it is a "molecular hinge." The bromine atom serves as a pre-installed handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid offers a vector for amide coupling or bioisostere installation. The dimethylsulfamoyl group acts as a stable, polar pharmacophore often utilized to tune lipophilicity and metabolic stability in SGLT2 inhibitors and other sulfonamide-class therapeutics.

This guide provides a rigorous analysis of its physicochemical behavior, solubility logic, and synthetic applications, grounded in empirical data and theoretical principles.

Molecular Identity & Architecture

| Parameter | Specification |

| Chemical Name | 2-Bromo-4-(dimethylsulfamoyl)benzoic acid |

| CAS Number | 1825545-13-8 |

| Synonyms | 2-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid; 4-(N,N-Dimethylsulfamoyl)-2-bromobenzoic acid |

| Molecular Formula | |

| Molecular Weight | 308.15 g/mol |

| SMILES | CN(C)S(=O)(=O)c1ccc(C(=O)O)c(Br)c1 |

| InChI Key | QXHSQLWDGLWDCZ-UHFFFAOYSA-N |

| Physical State | White to off-white crystalline powder |

Structural Analysis

The molecule features a trisubstituted benzene ring . The ortho-bromine induces a significant "ortho-effect," twisting the carboxylic acid out of planarity with the aromatic ring to relieve steric strain. This conformation impacts both the acidity (

Physicochemical Profile

The following parameters are critical for formulation and synthetic planning. Where specific experimental values for this exact CAS are proprietary, high-confidence predicted values based on structural analogs (e.g., 2-bromobenzoic acid, 4-sulfamoylbenzoic acid) are provided.

Key Parameters Table[3][4][6][7]

| Property | Value / Range | Significance |

| Acid Dissociation ( | 2.4 – 2.6 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to the ortho-Br inductive effect and para-sulfamoyl electron withdrawal. |

| Lipophilicity (LogP) | 1.4 – 1.6 (Predicted) | Moderate lipophilicity. The polar sulfonamide and carboxyl groups offset the lipophilic aryl bromide. |

| Distribution Coeff. ( | -1.5 to -1.0 | At physiological pH, the molecule exists as a water-soluble anion (carboxylate). |

| Melting Point | >150°C (Decomp.) | High lattice energy typical of benzoic acid dimers. |

| H-Bond Donors | 1 (COOH) | The sulfonamide is tertiary ( |

| H-Bond Acceptors | 4 ( | Facilitates solubility in polar aprotic solvents. |

Deep Dive: Electronic Effects & Acidity

The acidity of this compound is governed by the Hammett equation principles.

-

Benzoic Acid Baseline:

.[1] -

Ortho-Bromo Effect: The -I (inductive) effect of Br at the ortho position stabilizes the carboxylate anion. Furthermore, steric inhibition of resonance prevents the COOH group from conjugating with the ring, which paradoxically increases acidity by destabilizing the neutral acid form more than the anion. (Reference: 2-bromobenzoic acid

). -

Para-Sulfamoyl Effect: The

group is a strong EWG ( -

Result: The cumulative effect drives the

down to the ~2.5 range, making it a relatively strong organic acid.

Solubility & Stability Logic

Understanding the speciation of this molecule is vital for extraction and purification.

Solubility Profile

-

Water (pH < 2): Insoluble. Exists as the neutral, protonated species.

-

Water (pH > 5): Highly Soluble. Exists as the anionic 2-bromo-4-(dimethylsulfamoyl)benzoate.

-

Organic Solvents:

-

High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

-

Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

-

Low Solubility: Dichloromethane (DCM), Hexanes (unless derivatized).

-

Stability[4]

-

Hydrolysis: The dimethylsulfamoyl moiety is exceptionally stable toward hydrolysis under standard acidic or basic conditions. The sulfonamide bond requires harsh conditions (e.g., conc. HCl at reflux) to cleave.

-

Decarboxylation: The electron-deficient nature of the ring (due to

and Br) makes the carboxylate prone to decarboxylation only under extreme thermal forcing (>200°C) or specific metal-catalyzed conditions.

Visualization: Solubility & Speciation Logic

Caption: pH-dependent speciation and its application in purification strategies.

Synthetic Utility

This molecule is a "bifunctional linchpin." The synthetic strategy relies on the chemoselectivity between the aryl bromide and the carboxylic acid.

Chemoselectivity Rules

-

Carboxylic Acid (COOH): Reacts with amines/alcohols via activation (EDC/HATU or

). Must be protected (as an ester) if using organolithium reagents. -

Aryl Bromide (Ar-Br): Inert to standard amide coupling conditions. Active in Pd-catalyzed cross-couplings.

-

Order of Operations:

-

Path A (Amide First): Couple COOH with an amine

Perform Suzuki on Br. (Preferred if the Suzuki partner is sensitive to acid activation). -

Path B (Suzuki First): Protect COOH (Methyl ester)

Perform Suzuki

-

Visualization: Reaction Workflow

Caption: Divergent synthetic pathways utilizing the orthogonal functional handles.

Experimental Protocols

Protocol A: Potentiometric Determination

Standard validation method for acidic intermediates.

-

Preparation: Dissolve 2-3 mg of the compound in a solution of 0.15 M KCl (ionic strength adjustor) with minimal MeOH (10-20%) to ensure solubility of the neutral form.

-

Titration: Titrate with 0.1 M KOH (standardized) under

atmosphere to prevent carbonate formation. -

Analysis: Plot pH vs. Volume of KOH. The first derivative (

) peak corresponds to the equivalence point. The pH at the half-equivalence point represents the apparent -

Correction: Apply the Yasuda-Shedlovsky extrapolation if MeOH was used, to determine the aqueous

.

Protocol B: HPLC-based LogP Estimation

Faster than shake-flask method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic MeOH/Water (buffered to pH 2.0 with phosphoric acid to keep COOH protonated).

-

Standards: Inject a mixture of benzoic acid standards with known LogP values (e.g., Benzamide, Benzoic acid, Bromobenzene).

-

Calculation: Plot Log k' (capacity factor) of standards vs. known LogP. Interpolate the LogP of the target compound based on its retention time.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation.[3] The brominated aromatic core can be sensitizing; nitrile gloves are recommended.

References

-

Sigma-Aldrich. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid Product Page (CAS 1825545-13-8). Retrieved from

-

PubChem. 2-Bromobenzoic acid (Physicochemical Data). National Library of Medicine. Retrieved from

- Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195.

-

ChemScene. 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (Isomer Data). Retrieved from

Sources

Molecular Profiling and Synthetic Utility of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional scaffolds is paramount. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS: 1825545-13-8), available through suppliers like , has emerged as a highly versatile building block for library generation[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and step-by-step synthetic methodologies. Designed for researchers and drug development professionals, this guide synthesizes theoretical mechanics with field-proven experimental protocols to accelerate lead optimization.

Physicochemical Profiling & Structural Elucidation

Understanding the quantitative metrics of a scaffold is the first step in predicting its behavior in both synthetic and biological systems. The molecule features a benzoic acid core, heavily functionalized with an ortho-bromine atom and a para-dimethylsulfamoyl group. This specific arrangement creates a highly electron-deficient aromatic ring, which significantly impacts its pKa, lipophilicity, and overall reactivity profile[2].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-4-(dimethylsulfamoyl)benzoic acid |

| CAS Number | 1825545-13-8[1] |

| Molecular Formula | C9H10BrNO4S[2] |

| Molecular Weight | 308.15 g/mol [3] |

| Monoisotopic Mass | 306.9514 Da[2] |

| SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br[2] |

| InChIKey | QXHSQLWDGLWDCZ-UHFFFAOYSA-N[2] |

Table 2: Safety and Handling Parameters

| Parameter | Specification |

|---|---|

| Hazard Statements | H302, H315, H319, H335 (Harmful/Irritant)[1] |

| Signal Word | Warning[1] |

| Storage Temperature | Room Temperature (RT)[1] |

| Physical Form | Solid / Powder[1] |

Mechanistic Utility in Medicinal Chemistry

As an application scientist, I evaluate scaffolds based on their orthogonal reactivity and pharmacophoric potential. The utility of 2-bromo-4-(dimethylsulfamoyl)benzoic acid is driven by two distinct structural axes:

The Ortho-Bromo Carboxyl Axis

The proximity of the bulky bromine atom to the carboxylic acid introduces significant steric shielding. While this can hinder standard nucleophilic attacks, it is highly advantageous for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing nature of the para-sulfamoyl group accelerates the oxidative addition of Pd(0) into the C-Br bond, making this scaffold exceptionally reactive toward arylboronic acids despite the steric bulk, a principle observed across similar halogenated benzoic acids[4].

The Dimethylsulfamoyl Pharmacophore

Unlike primary sulfonamides, which are classic carbonic anhydrase inhibitors, the N,N-dimethylsulfamoyl group lacks an acidic N-H proton. This tertiary sulfonamide acts as a stable, lipophilic, electron-withdrawing group that resists unwanted N-arylation during cross-coupling. In biological targets, it serves as a hydrogen-bond acceptor, modulating the physicochemical properties (e.g., logP and solubility) of the final drug candidate without the off-target liabilities of primary sulfonamides[5].

Fig 1: Pharmacological and synthetic utility of the scaffold's three primary functional groups.

Experimental Workflows & Protocols

To harness this scaffold, protocols must be designed to accommodate its unique electronic and steric properties. The following methodologies are engineered as self-validating systems, incorporating in-process controls (IPC) to ensure reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized biaryl carboxylic acid. Causality & Design: The use of 1,4-Dioxane/H₂O (4:1) ensures the homogenous dissolution of both the hydrophobic organic scaffold and the inorganic base. Potassium carbonate (K₂CO₃) is selected not only to activate the boronic acid via quaternization but also to deprotonate the benzoic acid, forming a highly soluble potassium carboxylate salt that prevents catalyst poisoning. Pd(dppf)Cl₂ is utilized because its large bite angle effectively navigates the steric hindrance of the ortho-substituted bromoarene.

Step-by-Step Methodology:

-

Preparation: In a dried Schlenk flask, charge 2-bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.2 eq, 1.2 mmol).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) and K₂CO₃ (3.0 eq, 3.0 mmol).

-

Solvent & Degassing: Add 10 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Purge the system with nitrogen for 10 minutes to prevent oxidative degradation of the palladium catalyst.

-

Reaction: Heat the mixture to 90°C under continuous stirring for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 306.9) is fully consumed[2].

-

Workup (Self-Validation): Cool to room temperature, dilute with water (20 mL), and wash with Ethyl Acetate (2 x 15 mL) to remove homocoupled byproducts and catalyst ligands. Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The precipitation of the biaryl carboxylic acid serves as a visual confirmation of success. Filter and dry under vacuum.

Protocol 2: Amide Bond Formation via HATU

Objective: Derivatize the sterically hindered biaryl carboxylic acid into an amide. Causality & Design: Standard coupling agents (e.g., EDC/HOBt) often fail here due to the ortho-aryl steric bulk. HATU is selected because it forms a highly reactive 7-aza-OBt ester intermediate that rapidly undergoes aminolysis. DIPEA is used as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without competing for the activated ester.

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the biaryl carboxylic acid intermediate (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 1.5 mmol) and HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Amine Addition: Add the primary or secondary amine (1.2 eq, 0.6 mmol) dropwise.

-

Reaction: Stir at room temperature for 4 hours.

-

IPC: Confirm the disappearance of the activated ester via TLC (Eluent: 5% MeOH in DCM).

-

Workup: Quench the reaction by pouring it into ice-cold water (25 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acidic impurities), 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Fig 2: Two-step synthetic workflow for derivatizing 2-bromo-4-(dimethylsulfamoyl)benzoic acid.

References

-

"2-bromo-4-(dimethylsulfamoyl)benzoic acid - PubChemLite", Université du Luxembourg,[Link]

-

"PubChem Compound Summary for CID 1121782", National Center for Biotechnology Information (NCBI), [Link]

Sources

- 1. 2-bromo-4-(dimethylsulfamoyl)benzoic acid | 1825545-13-8 [sigmaaldrich.com]

- 2. PubChemLite - 2-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 2-(((4-Bromo-3-(diethylsulfamoyl)phenyl)carbonyl)amino)benzoic acid | C18H19BrN2O5S | CID 1121782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EnamineStore [enaminestore.com]

Solvation Thermodynamics and Empirical Solubility Profile of 2-Bromo-4-(dimethylsulfamoyl)benzoic Acid in Organic Solvents

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing reaction conditions, purification workflows, and formulation strategies. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS: 1825545-13-8) is a highly versatile, trifunctional synthetic scaffold utilized extensively in drug discovery and molecular complexification.

This whitepaper provides an in-depth technical analysis of its solubility behavior across various organic solvents. By synthesizing structural analysis, Hansen Solubility Parameters (HSP), and thermodynamic principles, this guide equips researchers with predictive models and a self-validating experimental protocol to accurately determine thermodynamic solubility.

Molecular Architecture and Solvation Mechanisms

The dissolution of an organic molecule is fundamentally a thermodynamic competition between the crystal lattice energy of the solid and the solvation enthalpy provided by the solvent. The1 dictates its unique interaction profile[1]:

-

Carboxylic Acid Group (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. This moiety drives solubility in polar protic solvents (e.g., alcohols) through extensive hydrogen-bonding networks.

-

Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): A highly polar, non-basic, and non-nucleophilic functional group[1]. The strong electron-withdrawing nature of the sulfonyl group creates a massive localized dipole, making it an excellent hydrogen-bond acceptor. This group is the primary driver for exceptional solubility in polar aprotic solvents.

-

Bromo Substituent (-Br): Located at the ortho-position relative to the carboxylic acid, the heavy bromine atom increases the molecular polarizability and lipophilicity, facilitating London dispersion forces that slightly enhance solubility in halogenated and moderately polar solvents compared to its non-brominated analogs.

Fig 1: Solvation mechanisms driven by the trifunctional architecture of the API.

Predictive Solubility via Hansen Solubility Parameters (HSP)

To rationally select solvents without relying solely on trial and error, we apply the 2, which deconstructs the total cohesive energy density into three components: Dispersion (

Based on group-contribution methods, 2-Bromo-4-(dimethylsulfamoyl)benzoic acid exhibits a high

Quantitative Solubility Profile Summary

Drawing upon the thermodynamic behavior of closely related3, the empirical solubility profile is highly dependent on solvent polarity[3]. The table below summarizes the expected equilibrium solubility ranges at 25°C.

| Solvent Classification | Representative Solvents | Predicted Solubility Range (mg/mL at 25°C) | Dominant Solvation Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | > 100 | Massive dipole-dipole interactions stabilize the highly polar dimethylsulfamoyl group without requiring H-bond donation. |

| Polar Protic | Methanol, Ethanol | 25 - 100 | Strong hydrogen bonding networks formed with the carboxylic acid moiety[3]. |

| Moderately Polar | Dichloromethane (DCM), THF | 5 - 25 | Halogen-halogen interactions and London dispersion forces facilitated by the ortho-bromo substituent[1]. |

| Non-Polar | Hexane, Toluene | < 1 | Weak hydrophobic interactions; thermodynamically insufficient to overcome the solid's crystal lattice energy[3]. |

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

Standard dissolution tests often suffer from a critical flaw: they mistake metastable kinetic supersaturation for true thermodynamic solubility. To ensure absolute trustworthiness in your data, the following Isothermal Shake-Flask Protocol is engineered as a self-validating system. Causality is built into the workflow—equilibrium is not assumed; it is mathematically proven by the convergence of sequential time-point data.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

-

Action: Weigh approximately 50 mg of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid into a 2 mL amber glass HPLC vial. Add 1 mL of the target organic solvent.

-

Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the solution is not saturated, and more API must be added. The presence of a solid phase is the thermodynamic prerequisite for equilibrium.

Step 2: Isothermal Equilibration (The Self-Validation Engine)

-

Action: Seal the vials tightly (using PTFE-lined septa to prevent solvent evaporation) and place them in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

-

Validation Checkpoints: Extract 50 µL aliquots at 24 hours, 48 hours, and 72 hours .

-

Causality: Solvation is an endothermic and time-dependent process[3]. Sampling at multiple intervals ensures that the system has plateaued. Self-Validation Rule: True thermodynamic equilibrium is confirmed only when the concentration variance between the 48h and 72h samples is < 2%.

Step 3: Phase Separation

-

Action: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes, followed by rapid filtration through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to most organic solvents. Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron colloidal particles do not artificially inflate the UV-absorbance readings.

Step 4: Quantitative Analysis via HPLC-UV

-

Action: Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established calibration curve. Analyze via HPLC using a C18 column and UV detection (typically around 254 nm, corresponding to the conjugated aromatic system).

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid is heavily skewed toward polar aprotic and polar protic solvents due to its dense array of hydrogen-bond accepting and donating functional groups. By leveraging the self-validating shake-flask methodology outlined above, researchers can generate highly accurate, reproducible solubility data necessary for scaling up synthetic pathways or formulating novel drug delivery systems.

References

- Benchchem. "2-Bromo-4-(dimethylsulfamoyl)benzoic acid | 1825545-13-8". Benchchem Technical Data.

- Solubility of Things. "Solubility of 4-(dimethylsulfamoyl)benzoic acid". Solubility Database.

- Stefanis, E., & Panayiotou, C. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". Kinam Park / Springer.

Sources

Technical Guide: Acidity Constants (pKa) of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid

The following is an in-depth technical guide on the pKa values and acidity constants of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Executive Summary

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS: 1825545-13-8) is a highly functionalized benzoic acid derivative used primarily as a scaffold in the synthesis of pharmaceutical agents, including carbonic anhydrase inhibitors and potential anticancer therapeutics.[1]

Understanding its acidity constant (

This guide provides a theoretical derivation of this value, a comparative analysis with related pharmacophores, and a validated experimental protocol for precise determination in a laboratory setting.

Structural Analysis & Theoretical Derivation

Electronic Structure & Acidity

The acidity of this molecule is dictated by the stability of its conjugate base (the carboxylate anion). Three primary factors influence this stability:

-

The Ortho-Effect (2-Bromo):

-

Inductive Effect (-I): Bromine is highly electronegative, pulling electron density through the

-bond framework, stabilizing the negative charge on the carboxylate.[2] -

Steric Effect: The bulky bromine atom at the ortho position forces the carboxyl group out of coplanarity with the benzene ring. This decoupling reduces resonance with the ring but paradoxically increases acidity by preventing the destabilizing conjugation of the ring's

-system with the carboxylate, and by steric inhibition of solvation.[2] -

Impact: Lowers

from 4.20 (Benzoic) to ~2.85 (2-Bromobenzoic).

-

-

The Para-Sulfamoyl Effect (4-Dimethylsulfamoyl):

-

Resonance/Induction (-R/-I): The sulfonyl group (

) is a strong electron-withdrawing group (EWG). Even though the nitrogen is dimethyl-substituted (preventing it from acting as a proton donor), the sulfonyl moiety exerts a strong pull on the ring electrons, further delocalizing the negative charge of the carboxylate.[2] -

Impact: Typical

for a para-sulfamoyl group is approximately -0.6 to -0.7 units.[2]

-

Hammett Equation Calculation

We can estimate the

-

Parent (

): 2-Bromobenzoic acid = 2.85 -

Reaction Constant (

): For benzoic acid ionization in water, -

Substituent Constant (

): For

Conclusion: The theoretical

Comparative Data Analysis

The following table contrasts 2-Bromo-4-(dimethylsulfamoyl)benzoic acid with structurally relevant analogs to validate the theoretical range.

| Compound | Structure | Experimental pKa | Source/Derivation |

| Benzoic Acid | 4.20 | Standard Reference [1] | |

| 4-Bromobenzoic Acid | 3.97 | Inductive effect only | |

| 2-Bromobenzoic Acid | 2.85 | Ortho-effect dominant [1] | |

| 4-Sulfamoylbenzoic Acid | 3.51 | Strong EWG effect [2] | |

| 2,4-Dinitrobenzoic Acid | 1.42 | Strongest EWG analog | |

| Target Molecule | 2-Br-4-SO | 2.20 (Pred) | Combined Ortho + Para EWG |

Experimental Protocol: Potentiometric Determination

Autonomy Note: Due to the low aqueous solubility of brominated benzoic acids, a standard aqueous titration is unreliable.[2] The following protocol uses the Yasuda-Shedlovsky extrapolation method in Methanol/Water mixtures.

Reagents & Equipment[2]

-

Analyte: ~50 mg 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (High Purity >98%).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).[2]

-

Solvent: Methanol (HPLC Grade) and degassed deionized water (

-free). -

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.[2]

Workflow Diagram (DOT)

Step-by-Step Methodology

-

Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.[2]

-

System Blanking: Perform a blank titration on the solvent mixtures to determine the autoprotolysis constant (

) and electrode correction factors. -

Sample Titration:

-

Data Processing (Gran Plot):

-

Use Gran Plot analysis to precisely locate the equivalence point (

). -

Calculate the apparent

(

-

-

Extrapolation (Yasuda-Shedlovsky):

-

Plot

against the inverse of the dielectric constant ( -

The y-intercept of the linear regression corresponds to the aqueous

.[2]

-

Mechanistic Visualization

The following diagram illustrates the structural factors stabilizing the conjugate base, leading to the low

References

-

Bordwell pKa Table. (n.d.). Acidity in Water and DMSO.[2][3] Retrieved from [Link]

-

PubChem. (2025).[2][4] 4-Sulfamoylbenzoic acid (CID 4666).[2] National Library of Medicine.[2] Retrieved from [Link]

-

Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Standard text for Yasuda-Shedlovsky protocol).

Sources

Sulfamoylbenzoic Acid Building Blocks: A Comprehensive Guide to Synthesis, SAR, and Pharmacological Applications

Executive Summary

Sulfamoylbenzoic acid (SBA) derivatives represent a privileged class of chemical building blocks in modern medicinal chemistry. Characterized by the presence of both a carboxylic acid and a sulfonamide functional group on an aromatic ring, these amphoteric scaffolds offer versatile points of functionalization. Historically recognized as the foundational precursors for potent loop diuretics like furosemide and bumetanide 1[1], SBA derivatives have recently gained prominence as highly selective modulators of diverse biological targets, including carbonic anhydrases (CAs) 2[2], cytosolic phospholipase A2α (cPLA2α) 3[3], and h-NTPDases 4[4]. This technical guide provides an authoritative overview of SBA physicochemical properties, validated synthetic methodologies, and structure-activity relationships (SAR).

Physicochemical Profiling of Core Scaffolds

The utility of SBA building blocks stems from their unique electronic and structural properties. Two of the most widely utilized starting materials are:

-

4-Sulfamoylbenzoic Acid (CAS 138-41-0): A fundamental crosslinking reagent and organic building block 5[5].

-

4-Chloro-3-sulfamoylbenzoic Acid (CAS 1205-30-7): Features a chloro substituent that acts as an electron-withdrawing group, increasing the acidity of the adjacent sulfonamide while providing a handle for further nucleophilic aromatic substitution or cross-coupling reactions 6[6].

These compounds are amphoteric. The carboxylic acid moiety allows for esterification and amide coupling, while the primary sulfonamide can undergo N-alkylation or arylation, enabling multidirectional library synthesis 6[6].

Synthetic Methodologies: From Core Scaffolds to Complex Derivatives

The generation of an SBA library relies on a robust, multi-step protocol that must be carefully controlled to prevent side reactions.

Fig 1. Core synthetic workflow for generating diverse sulfamoylbenzoic acid derivatives.

Protocol: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

This protocol outlines the transformation of 4-chlorobenzoic acid into 4-chloro-3-sulfamoylbenzoic acid, a self-validating workflow heavily utilized in pharmaceutical manufacturing 7[7].

Step 1: Chlorosulfonation

-

Charge a dry, round-bottom flask with 4-chlorobenzoic acid.

-

Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise at 0°C under an inert atmosphere.

-

Heat the reaction mixture gradually to 100-120°C for 3-4 hours.

-

Causality Check: The excess chlorosulfonic acid is critical; it acts not only as the electrophile but also as the reaction solvent. This drives the electrophilic aromatic substitution to completion while managing the highly exothermic nature of the initial mixing 7[7].

Step 2: Amination

-

Cool the mixture to room temperature and carefully quench by pouring over crushed ice to precipitate the 4-chloro-3-chlorosulfonylbenzoic acid intermediate.

-

Immediately dissolve the intermediate in a minimal amount of cold solvent and react with concentrated aqueous ammonia.

-

Causality Check: The amination must be performed under strict thermal control (ice bath). The sulfonyl chloride intermediate is highly susceptible to competitive hydrolysis in aqueous environments. Keeping the temperature low prevents the reversion of the intermediate back to the inactive sulfonic acid, ensuring high yields of the sulfonamide 7[7].

Step 3: Isolation & Purification

-

Acidify the mixture to precipitate the crude product.

-

Recrystallize using a mixture of ethanol and water.

-

Causality Check: Ethanol/water is chosen because the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, allowing for the efficient removal of inorganic salts and positional isomers 7[7].

Pharmacological Applications & Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

SBA derivatives are potent inhibitors of carbonic anhydrase, a metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons 2[2]. The primary sulfonamide group acts as a highly effective Zinc-Binding Group (ZBG) 8[8].

Fig 2. Mechanism of Carbonic Anhydrase inhibition via sulfonamidate zinc coordination.

Mechanistic Causality: At physiological pH, the acidity of the sulfonamide N-H proton permits partial deprotonation 2[2]. The resulting sulfonamidate anion directly coordinates to the Zn²⁺ ion in the active site, displacing the catalytically essential zinc-bound hydroxide ion 8[8]. This interaction is further stabilized by hydrogen bonding with the highly conserved Thr199 residue, effectively occluding the active site pocket from carbon dioxide 8[8].

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Recent virtual screening and SAR optimization have identified N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as potent inhibitors of cPLA2α 3[3]. SAR Insights: Replacing the primary sulfonamide protons with simple aryl groups yields poor activity. However, strong structural convergence utilizing bulky, lipophilic groups—such as a benzhydrylindole moiety—on the sulfonamide nitrogen drastically increases binding affinity. This modification results in derivatives (e.g., compounds 85 and 88) exhibiting submicromolar IC50 values against cPLA2α, effectively halting the arachidonic acid cascade 3[3].

Quantitative Structure-Activity Data

The table below summarizes the diverse pharmacological profiles of key SBA derivatives across different biological targets:

| Target / Application | Key SBA Derivative / Scaffold | Activity Metric | Mechanism of Action |

| Carbonic Anhydrase (CA II) | 4-Sulfamoylbenzoic acid linked to amino acids | Zinc-binding group (ZBG) coordination displacing OH⁻ | |

| Cytosolic Phospholipase A2α | N-benzhydrylindole-substituted SBA | Reversible enzyme inhibition via lipophilic pocket binding | |

| Na-K-2Cl Symporter (NKCC2) | Furosemide / Bumetanide (SBA-derived) | High Clinical Efficacy | Ion transport blockade in the thick ascending limb |

| h-NTPDases | Sulfamoylbenzamide derivatives | Isoform-selective | Purinergic signaling modulation via extracellular hydrolysis |

Analytical Characterization: HPLC Protocol

To ensure the purity of synthesized SBA derivatives before biological evaluation, High-Performance Liquid Chromatography (HPLC) is the gold standard 7[7].

Protocol Parameters:

-

Column: Reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and 1% aqueous glacial acetic acid (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 272 nm.

Causality Check (Self-Validating System): The choice of a mobile phase containing 1% glacial acetic acid is a critical system parameter. Because SBA derivatives contain a carboxylic acid group, running them in a neutral mobile phase would result in partial ionization, leading to severe peak tailing and irreproducible retention times. The acidic environment suppresses the ionization of the carboxylic acid moiety, forcing the molecule into a neutral state that interacts predictably with the non-polar C18 stationary phase, ensuring sharp, quantifiable resolution 7[7].

References

-

Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Open Access.[Link]

-

N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. D-NB. [Link]

-

Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? PMC.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mathewsopenaccess.com [mathewsopenaccess.com]

- 3. d-nb.info [d-nb.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Sulfamoylbenzoic acid 97 138-41-0 [sigmaaldrich.com]

- 6. CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivity of Dimethylsulfamoyl Pharmacophores in Drug Discovery: A Technical Guide

Executive Summary

In modern rational drug design, the substitution of functional groups is rarely arbitrary. As a Senior Application Scientist, I frequently leverage the N,N-dimethylsulfamoyl moiety (—SO₂N(CH₃)₂) to rescue stalled lead compounds. While primary sulfonamides (—SO₂NH₂) are ubiquitous in pharmacology, their inherent hydrogen-bond donor capacity often leads to promiscuous binding—most notably, off-target inhibition of Carbonic Anhydrase (CA) metalloenzymes[1].

By transitioning to an N,N-dimethylated analog, we strategically abolish this hydrogen-bond donor capability, engineer steric shielding, and increase lipophilicity. This guide provides an in-depth mechanistic analysis of the dimethylsulfamoyl pharmacophore, detailing its bioactivity profile, quantitative efficacy across diverse targets, and the self-validating experimental workflows required for its successful integration.

Mechanistic Role in Target Engagement

The bioactivity of the N,N-dimethylsulfamoyl group is governed by three distinct physicochemical shifts compared to its primary sulfonamide counterpart:

-

Abolition of H-Bond Donor Activity: Primary sulfonamides coordinate tightly with the zinc ion (Zn²⁺) in the active site of CAs[1]. Dimethylation replaces the acidic protons with methyl groups, preventing this coordination and eliminating CA-mediated off-target toxicity[1][2].

-

Enhanced Lipophilicity (LogP): The addition of two methyl groups increases the lipophilicity of the scaffold, directly enhancing passive cellular membrane permeability. This is critical for intracellular targets like tubulin[3].

-

Metabolic Stability: The steric bulk of the N,N-dimethyl group shields the sulfur-nitrogen bond from rapid enzymatic cleavage, prolonging the pharmacokinetic half-life of the drug in vivo[1].

Fig 1: Physicochemical and pharmacological shifts induced by N,N-dimethylation.

Key Therapeutic Applications & Quantitative Data

The versatility of the dimethylsulfamoyl group allows it to act as a core pharmacophore across multiple therapeutic areas. Recent drug discovery campaigns have successfully utilized this moiety to target tubulin in oncology, NKCC1 in neurodevelopmental disorders, and aldose reductase in metabolic diseases[2][3][4].

Table 1: Comparative Bioactivity of Dimethylsulfamoyl Derivatives

| Compound Designation | Scaffold / Chemical Class | Primary Target | Key Bioactivity Metric | Ref |

| Compound 3 | Pyridine carbothioamide | Tubulin (Anticancer) | IC₅₀: 1.2–9.1 μM (PC-3, A549 cells) | [3] |

| ARN23746 | 3-(alkylsulfamoyl)-benzoic acid | NKCC1 (Neurology) | Selective in vivo efficacy | [2] |

| Compound 252 | 9-oxo-9H-xanthene-2-carboxylic acid | Aldose Reductase | Noncompetitive inhibition | [4] |

| Compound IVa | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | Cancer cell lines | Yield: 74%, Active Antiproliferative |

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating protocols. Below are the standard operating procedures utilized in our laboratories.

Protocol 1: Synthesis of N,N-Dimethylsulfamoyl Derivatives

The introduction of the pharmacophore is typically achieved using Dimethylsulfamoyl chloride (DMSC) as an electrophilic reagent[1].

Step-by-Step Methodology:

-

Preparation: Dissolve the parent amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA) (2.0 eq) to the solution.

-

Causality: TEA serves a dual purpose. It acts as a proton scavenger to drive the substitution equilibrium forward and prevents the acidic degradation of the parent amine.

-

-

Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Add DMSC (1.2 eq) dropwise over 15 minutes.

-

Causality: DMSC is a highly reactive electrophile. Uncontrolled exothermic reactions at room temperature lead to the rapid hydrolysis of the sulfamoyl chloride into unreactive sulfonic acids, drastically reducing yield[1].

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Purification: Quench with water, extract the organic layer, dry over Na₂SO₄, and purify via flash silica gel chromatography.

Self-Validating Checkpoint: Before proceeding to biological assays, the product must be validated via ¹H-NMR. A successful N,N-dimethylsulfamoyl integration is unequivocally confirmed by the presence of a distinct 6H singlet integrating between δ 2.57–2.63 ppm (in CDCl₃). If this peak is absent or integrates incorrectly, the batch must be discarded, as it indicates a failure of the substitution.

Protocol 2: High-Throughput Cellular Cytotoxicity Assay (Tubulin Targeting)

For compounds like the pyridine carbothioamides (Table 1), cytotoxicity is evaluated using standardized cell lines[3].

Step-by-Step Methodology:

-

Cell Seeding: Seed PC-3 (prostate cancer) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in 5% CO₂.

-

Compound Treatment: Treat cells with serial dilutions of the dimethylsulfamoyl derivative (0.1 μM to 100 μM).

-

Incubation: Incubate for 72 hours.

-

Viability Readout: Add MTT reagent to each well, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

Self-Validating Checkpoint: The assay plate must include both a known potent inhibitor (e.g., Colchicine) and a vehicle control (0.1% DMSO)[3]. If the Z'-factor of the control wells falls below 0.5, the assay is deemed invalid due to a poor signal-to-noise ratio, and the plate must be repeated. This ensures that any observed IC₅₀ is a true pharmacological effect rather than assay drift.

Fig 2: Self-validating synthesis and biological screening workflow.

Future Perspectives in Rational Drug Design

The N,N-dimethylsulfamoyl group is far more than a simple protecting group; it is a dynamic pharmacophore capable of rescuing compounds suffering from poor membrane permeability or off-target metalloenzyme binding. As computational modeling and structure-activity relationship (SAR) studies become more advanced, the precise steric and electronic tuning provided by dimethylsulfamoyl derivatives will continue to unlock novel therapeutic avenues, particularly in allosteric enzyme inhibition and targeted protein degradation.

References

-

National Institutes of Health (PMC). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. NIH.[Link]

-

American Chemical Society (ACS). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms. ACS Publications.[Link]

-

MDPI. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. MDPI.[Link]

-

Arabian Journal of Chemistry. Synthesis and anticancer activity of novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives. ScienceDirect.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives [mdpi.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-4-(dimethylsulfamoyl)benzoic Acid

Introduction: The Versatility of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid emerges as a highly valuable and versatile building block. Its unique trifunctional nature—an aryl bromide for cross-coupling, a carboxylic acid for amide bond formation or salt formation, and a dimethylsulfamoyl group influencing solubility and potential biological interactions—makes it an attractive starting point for the synthesis of a diverse array of complex molecules.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[1] This guide provides detailed application notes and field-proven protocols for four key palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and adaptable, with explanations of the causal relationships behind the choice of reagents and conditions to ensure trustworthy and reproducible results.

General Experimental Workflow

A generalized workflow for the palladium-catalyzed cross-coupling reactions described herein is presented. Specific details for each reaction type are provided in the subsequent sections.

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[2][3] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in pharmaceuticals.[1]

Scientific Rationale

The substrate, 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, possesses two electron-withdrawing groups (the carboxylic acid and the sulfamoyl group), which can enhance the rate of oxidative addition of the palladium(0) catalyst to the aryl bromide bond.[4] The carboxylic acid moiety necessitates the use of a base that is sufficiently strong to promote the transmetalation step without causing undesirable side reactions. Inorganic bases like potassium carbonate or potassium phosphate are often preferred as they are generally compatible with carboxylic acid functionalities. The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination, particularly with sterically hindered substrates.[5][6]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

-

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

1,4-Dioxane and water (4:1 v/v), degassed

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, the arylboronic acid/ester, and potassium phosphate.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

-

Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary Table

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Yield |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4-12 | Phenylboronic acid | Good to Excellent |

| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 6-16 | 4-Methoxyphenylboronic acid | Good |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 4-12 | 3-Thienylboronic acid | Good to Excellent |

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[7]

Scientific Rationale

For the Heck reaction with 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, the electron-deficient nature of the aryl bromide is again advantageous for the oxidative addition step.[8] A phosphine-free catalyst system, such as palladium(II) acetate, can be effective, although the addition of a phosphine ligand like triphenylphosphine (PPh₃) can improve catalyst stability and turnover.[9][10] An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HBr generated during the catalytic cycle. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for Heck reactions.

Figure 3: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol

Materials:

-

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%) (Optional, but recommended)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, Pd(OAc)₂, and PPh₃ (if used).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF to dissolve the solids.

-

Add the alkene and triethylamine to the reaction mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Yield |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 12-24 | Styrene | Good |

| Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 16-24 | Butyl acrylate | Moderate to Good |

| Herrmann's Catalyst | NaOAc | NMP | 130 | 8-16 | 4-Vinylpyridine | Good |

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper.[11][12]

Scientific Rationale

The Sonogashira coupling of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid can be performed under standard conditions. A palladium(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) are employed.[12] An amine base, such as triethylamine or diisopropylethylamine, serves both as a base and often as a solvent or co-solvent.[11] The carboxylic acid is generally tolerated under these basic conditions. For substrates sensitive to copper, copper-free Sonogashira protocols have been developed.[13]

Figure 4: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

-

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Schlenk flask or sealed tube

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate the flask and backfill with an inert gas three times.

-

Add anhydrous THF and degassed triethylamine via syringe.

-

Stir the mixture for a few minutes, then add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or heat to 50 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-8 hours), dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Summary Table

| Catalyst/Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Yield |

| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 25-50 | 2-8 | Phenylacetylene | Excellent |

| Pd(OAc)₂ / CuI | P(o-tol)₃ | i-Pr₂NH | DMF | 60 | 4-12 | Trimethylsilylacetylene | Good |

| Pd₂(dba)₃ (Copper-free) | XPhos | Cs₂CO₃ | Dioxane | 80 | 6-16 | 1-Octyne | Good |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of a wide range of amines.[14][15][16]

Scientific Rationale

The amination of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid requires careful selection of the base to avoid deprotonation of the sulfonamide N-H (if present) or other undesired side reactions with the carboxylic acid.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often employed.[16] The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos being highly effective for coupling with a broad range of amines, including primary and secondary amines, and for challenging substrates.[17][18]

Figure 5: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

-

Glovebox or Schlenk line for inert atmosphere setup

Procedure:

-

In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid.

-

Seal the tube, remove it from the glovebox, and add the anhydrous solvent, followed by the amine, via syringe under an inert atmosphere.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary Table

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Yield |

| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 4-16 | Aniline | Excellent |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 | Morpholine | Good |

| G3-XPhos Precatalyst | LHMDS | THF | 80 | 6-18 | Benzylamine | Good to Excellent |

Conclusion

2-Bromo-4-(dimethylsulfamoyl)benzoic acid is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide robust starting points for the synthesis of diverse molecular architectures. The key to success lies in the rational selection of ligands and bases to accommodate the electronic properties and functional groups of the substrate. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the discovery and development of novel chemical entities.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. real.mtak.hu [real.mtak.hu]

Procedures for amide bond formation using 2-Bromo-4-(dimethylsulfamoyl)benzoic acid

Application Note: Advanced Amide Bond Formation Strategies for 2-Bromo-4-(dimethylsulfamoyl)benzoic Acid

Executive Summary

The synthesis of amides from 2-Bromo-4-(dimethylsulfamoyl)benzoic acid presents a formidable challenge in medicinal chemistry and drug development. This specific building block is characterized by extreme steric hindrance and severe electronic deactivation. Standard peptide coupling reagents (e.g., EDC/HOBt, DCC) frequently fail or result in unacceptable yields. This application note provides a comprehensive, causality-driven guide to overcoming these barriers using advanced activation strategies, complete with self-validating protocols designed for high-throughput and scale-up environments.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

To successfully couple this substrate, one must understand the dual forces working against the reaction:

-

Electronic Deactivation (The Nucleophilicity Problem): The initial step of most coupling reactions requires the carboxylate anion to attack an electrophilic coupling reagent. The strongly electron-withdrawing para-dimethylsulfamoyl group (

) and ortho-bromo group ( -

Steric Clash (The Trajectory Problem): Once activated, the bulky ortho-bromo group physically shields the carbonyl carbon. Incoming amines are blocked from achieving the optimal Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack.

The Solution: Transitioning from bulky uronium-based active esters to Acyl Halides (Fluorides or Chlorides) . The monoatomic nature of halide leaving groups minimizes steric bulk at the transition state. Acyl fluorides, in particular, bypass this steric clash due to the small atomic radius of fluorine (~147 pm), allowing facile addition-elimination even with deactivated anilines . Furthermore, recent breakthroughs using SO₂F₂-mediated dehydration have proven exceptionally effective for such hindered substrates .

Decision Matrix for Activation Strategy

Fig 1: Decision tree for selecting the optimal amide coupling protocol.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: In Situ Acyl Fluoride Generation (The Gold Standard)

This method utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate a stable, yet highly reactive acyl fluoride. It is ideal for electron-deficient amines where acid chlorides may cause degradation.

-

Activation: Dissolve 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq, 1.0 mmol) and DIPEA (3.0 eq, 3.0 mmol) in anhydrous DCM (5 mL) under nitrogen. Add TFFH (1.2 eq, 1.2 mmol) in one portion.

-

Self-Validation Checkpoint 1: Stir at room temperature for 30 minutes. Acyl fluorides are uniquely stable to hydrolysis but reactive to nucleophiles. Quench a 5 µL aliquot in 100 µL of methanol; LC-MS must show complete conversion to the methyl ester (m/z ~322/324) before proceeding. Alternatively, IR spectroscopy will show a distinct C=O stretch shift to ~1840 cm⁻¹.

-

Coupling: Add the target amine (1.1 eq, 1.1 mmol). Heat the reaction to 40°C for 4–12 hours depending on amine nucleophilicity.

-

Self-Validation Checkpoint 2: Monitor by LC-MS. The disappearance of the methyl ester (from the quenched aliquot) confirms the consumption of the acyl fluoride.

-

Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine and urea byproducts) and saturated NaHCO₃ (to remove unreacted acid). Dry over Na₂SO₄ and concentrate.

Protocol 2: Classical Acyl Chloride via Vilsmeier-Haack Complex

For highly unreactive anilines, the extreme electrophilicity of the acyl chloride is required.

-

Activation: Suspend the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5 mL). Add catalytic DMF (0.05 eq). Cool to 0°C and dropwise add Oxalyl Chloride (1.5 eq, 1.5 mmol).

-

Causality Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true activating species, avoiding the need for harsh reflux conditions.

-

-

Self-Validation Checkpoint 1: Observe the reaction. The evolution of CO and CO₂ gas is a visual indicator of activation. Stir at room temperature for 2 hours until gas evolution completely ceases.

-

Solvent Exchange: Concentrate the mixture in vacuo to absolute dryness. Critical Step: Complete removal of excess oxalyl chloride prevents the formation of competitive oxamide byproducts during the amine addition.

-

Coupling: Redissolve the crude acyl chloride in DCM (3 mL). Dropwise add this solution to a pre-cooled (0°C) mixture of the amine (1.1 eq) and Pyridine (3.0 eq) in DCM (2 mL).

-

Self-Validation Checkpoint 2: The immediate formation of a white precipitate (pyridinium chloride) visually validates that the amide bond formation is occurring.

Protocol 3: Microwave-Assisted Uronium Coupling (HATU/HOAt)

Reserved for aliphatic or highly nucleophilic amines where halide activation is unnecessary.

-

Preparation: In a 10 mL microwave vial, combine the acid (1.0 eq, 1.0 mmol), HATU (1.2 eq), HOAt (1.2 eq), and the amine (1.2 eq) in anhydrous DMF (4 mL).

-

Causality Note: HOAt is selected over HOBt because the neighboring pyridine nitrogen in HOAt provides an anchimeric assistance effect, accelerating the reaction with the amine and partially overcoming the steric barrier.

-

-

Activation & Coupling: Add DIPEA (3.0 eq). The solution will immediately turn deep yellow/orange, visually confirming the deprotonation and initial active ester formation.

-

Heating: Seal the vial and heat in a microwave reactor at 80°C for 1 hour.

Quantitative Method Comparison

| Parameter | Protocol 1: Acyl Fluoride (TFFH) | Protocol 2: Acyl Chloride | Protocol 3: Uronium (HATU/MW) |

| Activating Agent | TFFH (or SO₂F₂) | Oxalyl Chloride / DMF | HATU / HOAt |

| Typical Reaction Time | 4 – 12 h | 4 – 16 h | 1 h (Microwave) |

| Yield Range (Hindered Amines) | 75% – 95% | 60% – 85% | < 20% (Often fails) |

| Yield Range (Aliphatic Amines) | 85% – 98% | 80% – 90% | 80% – 95% |

| Primary Byproducts | Tetramethylurea, PF₆⁻ salts | CO, CO₂, Pyridinium salts | Tetramethylurea, HOAt |

| Scalability | Excellent (Bench stable reagents) | Excellent (Requires gas venting) | Moderate (Cost prohibitive at scale) |

Reaction Pathway Analysis

Fig 2: Divergent activation pathways for hindered carboxylic acids.

References

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry, 2016, 14, 430-433 URL: [Link]

-

Title: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO₂F₂: A significant breakthrough for the construction of amides and peptide linkages Source: Organic & Biomolecular Chemistry, 2019, 17, 4087-4101 URL: [Link]

-

Title: Room temperature clickable coupling electron deficient amines with sterically hindered carboxylic acids for the construction of amides Source: Tetrahedron, 2020, 76(45), 131724 URL: [Link]

The Strategic Utility of 2-Bromo-4-(dimethylsulfamoyl)benzoic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 2-Bromo-4-(dimethylsulfamoyl)benzoic acid has emerged as a significant building block, offering a unique combination of functionalities that empower medicinal chemists to construct complex molecular architectures. This trifunctional scaffold, featuring a carboxylic acid, a bromine atom, and a dimethylsulfamoyl group, provides a strategic platform for the synthesis of a new generation of targeted therapies, particularly in the realm of kinase inhibitors.

The strategic placement of these functional groups allows for a modular and convergent approach to drug design. The carboxylic acid serves as a primary anchor for amide bond formation, a cornerstone of medicinal chemistry. The bromine atom acts as a versatile handle for a suite of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling. Finally, the dimethylsulfamoyl moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the applications and protocols associated with 2-Bromo-4-(dimethylsulfamoyl)benzoic acid, designed to equip researchers and drug development professionals with the knowledge to effectively leverage this intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a synthetic intermediate is a prerequisite for its effective and safe implementation in the laboratory.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀BrNO₄S | |

| Molecular Weight | 308.15 g/mol | [1] |

| CAS Number | 1796873-17-3 | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | General chemical knowledge |

Safety and Handling

2-Bromo-4-(dimethylsulfamoyl)benzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Synthetic Pathways and Plausible Preparation

While specific, peer-reviewed synthetic procedures for 2-Bromo-4-(dimethylsulfamoyl)benzoic acid are not extensively documented in readily available literature, a plausible and logical synthetic route can be extrapolated from established organic chemistry principles and related patent literature. A likely approach involves the bromination of a pre-existing 4-(dimethylsulfamoyl)benzoic acid precursor. This strategy is supported by patents detailing the synthesis of structurally similar compounds, such as 2-bromo-4,5-dialkoxybenzoic acids, via the bromination of the corresponding benzoic acid derivative.[1]

Caption: Plausible synthetic route to 2-Bromo-4-(dimethylsulfamoyl)benzoic acid.

The key challenge in this synthesis is controlling the regioselectivity of the bromination. The carboxylic acid and the dimethylsulfamoyl group are both electron-withdrawing and meta-directing. However, the presence of two deactivating groups can sometimes lead to complex reaction outcomes. Therefore, optimization of reaction conditions, including the choice of brominating agent and solvent, would be critical to achieve the desired ortho-bromination.

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The true value of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid lies in its application as a versatile intermediate for the synthesis of complex drug molecules. Its structure is particularly well-suited for the construction of inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[2]

While a specific, commercially approved drug synthesized directly from this intermediate has not been identified in the public domain, its structural motifs are present in numerous patented kinase inhibitors. The general strategy involves leveraging the carboxylic acid and bromine functionalities to build out the core structure of the inhibitor.

Caption: General synthetic strategy for kinase inhibitors using the title compound.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Experimental Protocols: Harnessing the Reactivity of a Key Intermediate

The following protocols provide detailed, step-by-step methodologies for the two most critical transformations involving 2-Bromo-4-(dimethylsulfamoyl)benzoic acid: amide bond formation and Suzuki-Miyaura coupling. These protocols are based on well-established and reliable procedures for similar substrates.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Acyl Chloride Formation

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-(dimethylsulfamoyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Reaction Setup: In a separate clean, dry round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the amine solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 2-bromo-4-(dimethylsulfamoyl)benzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the cross-coupling of the aryl bromide with a boronic acid or ester, a powerful method for forming carbon-carbon bonds.

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromo-4-(dimethylsulfamoyl)benzoic acid (or its corresponding ester or amide derivative) (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio), via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength such as 254 nm |

| Column Temperature | 30-40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected ¹H NMR spectrum of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The dimethylamino protons would appear as a singlet.

Mass Spectrometry (MS)